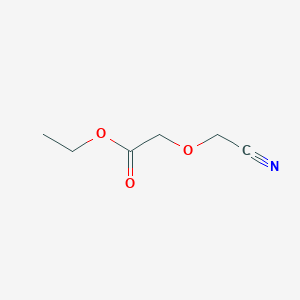

Ethyl (cyanomethoxy)acetate

Description

This compound is primarily utilized in organic synthesis, particularly in the preparation of heterocyclic compounds such as 5-cyanomethoxy-2-thiouracil . Its synthesis involves reacting sodium hydride with ethyl (cyanomethoxy)acetate and ethyl formate in a dimethoxyethane (DME) solvent, followed by thiourea addition . The compound’s reactivity is attributed to its active methylene group and electron-withdrawing cyano substituent, enabling nucleophilic substitutions and cyclocondensation reactions.

Properties

CAS No. |

112333-59-2 |

|---|---|

Molecular Formula |

C6H9NO3 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

ethyl 2-(cyanomethoxy)acetate |

InChI |

InChI=1S/C6H9NO3/c1-2-10-6(8)5-9-4-3-7/h2,4-5H2,1H3 |

InChI Key |

RUBHYEOIQWSTJY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (cyanomethoxy)acetate can be synthesized through several methods:

Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide.

Fischer Esterification: This involves the esterification of cyanoacetic acid with ethanol in the presence of strong mineral acids like concentrated sulfuric acid.

Phase Transfer Catalysis: The reaction of sodium cyanoacetate with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer esterification or phase transfer catalysis due to their efficiency and scalability.

Chemical Reactions Analysis

Ethyl (cyanomethoxy)acetate undergoes various types of chemical reactions:

Condensation Reactions: It can participate in Knoevenagel condensation and Michael addition due to its acidic methylene group.

Hydrogenation: The nitrile group can be hydrogenated to form β-amino acids.

Nucleophilic Attack: The nitrile group can undergo nucleophilic attack, leading to the formation of various heterocycles.

Common Reagents and Conditions

Knoevenagel Condensation: Typically involves a base such as piperidine or pyridine.

Michael Addition: Requires a base like sodium ethoxide.

Hydrogenation: Utilizes hydrogen gas and a metal catalyst such as palladium on carbon.

Major Products

Knoevenagel Condensation: Produces α,β-unsaturated nitriles.

Michael Addition: Yields substituted nitriles.

Hydrogenation: Forms β-amino acids.

Scientific Research Applications

Ethyl (cyanomethoxy)acetate is used in various scientific research applications:

Chemistry: As a building block for the synthesis of heterocycles and other complex molecules.

Biology: Used in the synthesis of biologically active compounds.

Medicine: Involved in the development of pharmaceutical intermediates.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl (cyanomethoxy)acetate involves its reactivity at the nitrile and ester functional groups. The nitrile group can undergo nucleophilic attack, leading to the formation of various intermediates that can further react to form complex molecules. The ester group can participate in condensation reactions, contributing to the synthesis of α,β-unsaturated compounds .

Comparison with Similar Compounds

Ethyl Cyanoacetate (CAS 105-56-6)

- Structure : NCCH₂COOCH₂CH₃.

- Properties: Boiling point ~206–208°C, insoluble in water but miscible in ethanol and ether .

- Synthesis: Produced via esterification of cyanoacetic acid with ethanol using silicotungstic/p-toluenesulfonic acid catalysts .

- Applications : Key intermediate in pharmaceuticals (e.g., sulfonylurea herbicides) and dyes .

Methyl Cyanoacetate (CAS 105-34-0)

Ethyl Acetamidocyanoacetate (CAS 42466-67-1)

Thioester Analogs (e.g., Ethyl 2-((4-chlorobenzoyl)thio)acetate)

- Structure : Replaces oxygen with sulfur in the ester group.

- Reactivity: Enhanced electrophilicity due to sulfur’s polarizability; used as enzyme inhibitors in venom studies .

Physicochemical Properties and Reactivity Trends

This compound

Ethyl Cyanoacetate

Chromone-Linked Esters (e.g., Ethyl 2-((6-substituted chromenyl)oxy)acetate)

- Reactivity : Ethyl ester groups facilitate conjugation with chromone moieties for bioactivity studies (e.g., antimicrobial agents) .

Key Research Findings

- Thioester Analogs: Showed inhibitory effects on snake venom enzymes, highlighting sulfur’s role in enhancing binding affinity .

- Ethyl Cyanoacetate: Optimized synthesis achieved 99% yield using mixed catalysts, emphasizing cost-effective industrial production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.